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Compound of Interest

Compound Name: Clevidipine Impurity 6

CAS No.: 175688-79-6

Cat. No.: B3246146

Get Quote

Abstract & Scientific Context
Clevidipine butyrate is an ultrashort-acting dihydropyridine (DHP) calcium channel antagonist

used for the rapid reduction of blood pressure in perioperative settings. Its pharmacological

profile is defined by rapid metabolism via blood and tissue esterases to an inactive mono-acid

metabolite (M1).[1][2]

However, in the context of drug substance stability (ICH Q3A/B) and forced degradation

studies, a secondary hydrolysis event can occur, leading to the formation of the Clevidipine

Diacid Impurity (Bis-acid). This species represents the fully hydrolyzed 1,4-dihydropyridine

core, where both the labile butyroxymethyl ester and the more stable methyl ester have been

cleaved.

This application note details a robust, self-validating protocol for the synthesis of the

Clevidipine Diacid Impurity (CAS 138279-32-0) to serve as a high-purity reference standard for

HPLC retention time marking and quantitative impurity profiling.
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The formation of the diacid is a two-step hydrolytic cascade. While the primary metabolic

pathway stops largely at the mono-acid in vivo, the diacid is a critical in vitro stress degradant.
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Figure 1: Hydrolytic degradation pathway of Clevidipine leading to the target Diacid Impurity.

Retrosynthetic Strategy
Direct synthesis via the Hantzsch reaction (using 2,3-dichlorobenzaldehyde, acetoacetic acid,

and ammonia) is chemically inefficient due to the instability of free acetoacetic acid and the

tendency of DHP-diacids to decarboxylate during ring closure.

Selected Route: Global Saponification. The most reliable route for generating the reference

standard is the exhaustive basic hydrolysis of the parent API (Clevidipine Butyrate) or its

dimethyl ester analog. This method ensures the retention of the correct oxidation state

(dihydropyridine) and substitution pattern on the phenyl ring.

Critical Quality Attributes (CQAs):

Oxidation Control: The DHP ring is sensitive to aromatization (oxidation to pyridine). All steps

must be performed under inert atmosphere (N₂) and low light.

Decarboxylation Control: 1,4-DHP-3,5-dicarboxylic acids can decarboxylate under highly

acidic conditions or excessive heat. The workup pH is critical.
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Materials & Reagents
Reagent Role Equiv. Notes

Clevidipine Butyrate Starting Material 1.0 Purity >98%

Sodium Hydroxide

(NaOH)
Reagent 5.0 2N Aqueous Solution

Methanol (MeOH) Solvent - HPLC Grade

Hydrochloric Acid

(HCl)
Quench - 1N Solution

Nitrogen (N₂) Inert Gas - For purging

Step-by-Step Synthesis
Step 1: Exhaustive Hydrolysis

Setup: Equip a 100 mL amber round-bottom flask (to protect from light) with a magnetic stir

bar and a reflux condenser. Flush the system with N₂ for 5 minutes.

Dissolution: Charge Clevidipine Butyrate (1.0 g, 2.19 mmol) into the flask. Add Methanol (15

mL) and stir until fully dissolved.

Saponification: Add 2N NaOH (5.5 mL, ~11 mmol, 5 equiv) dropwise over 2 minutes. The

solution may turn slightly yellow.

Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) under N₂ atmosphere.

Mechanistic Note: The butyroxymethyl ester cleaves rapidly (<30 min). The methyl ester

requires sustained heating (3–5 hours) to hydrolyze completely.

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[3][4] The reaction is

complete when the intermediate Mono-acid spot disappears.

Step 2: Controlled Workup & Isolation
Concentration: Cool the mixture to room temperature. Remove the bulk of Methanol under

reduced pressure (Rotavap, 35°C bath) to leave an aqueous residue.
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Wash: Dilute the residue with water (10 mL) and wash with Dichloromethane (DCM, 2 x 10

mL) to remove any non-acidic impurities or oxidation products (pyridines are often less

polar/neutral). Discard the organic (DCM) layer.

Acidification (Critical Step):

Place the aqueous layer (containing the Diacid disodium salt) in an ice bath (0-5°C).

Slowly add 1N HCl dropwise with vigorous stirring.

Target pH: Adjust pH to 3.0 – 3.5.

Warning: Do not drop below pH 2.0, as this promotes decarboxylation of the diacid.

Precipitation: The Diacid will precipitate as an off-white to pale yellow solid. Stir at 0°C for 30

minutes to maximize yield.

Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x 5

mL) and cold acetone (1 x 2 mL) to remove trace water.

Step 3: Purification
Recrystallization: Recrystallize the crude solid from minimal hot Methanol/Water (1:1).

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours. Store in amber vials at -20°C.
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Figure 2: Operational workflow for the isolation of Clevidipine Diacid.

Analytical Characterization
To validate the reference standard, the following analytical results must be confirmed.

HPLC Parameters (Purity Check)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 238 nm (characteristic DHP absorption).

Expected Result: The Diacid is highly polar and will elute significantly earlier (RRT ~0.3 - 0.4)

than Clevidipine (RRT 1.0).

NMR Spectroscopy (Structure Confirmation)
Solvent: DMSO-d₆

Key Features:

Loss of Esters: Absence of the butyrate multiplet signals (0.8–2.3 ppm) and the methoxy

singlet (~3.6 ppm).

DHP Core: Singlet at ~2.3 ppm (6H, 2 x -CH3 at positions 2,6).

Methine Proton: Singlet at ~5.4 ppm (1H, position 4).

Aromatic: Multiplets at 7.1–7.4 ppm (3H, dichlorophenyl ring).

Carboxylic Acid: Broad singlet at 11.0–12.0 ppm (2H, -COOH).

Mass Spectrometry
Ionization: ESI (Negative Mode preferred for carboxylic acids).

Parent Ion: [M-H]⁻ calculated for C₁₅H₁₃Cl₂NO₄ = 340.01.

Observed: m/z ~340.0.

Storage and Stability
Light Sensitivity: Like all 1,4-dihydropyridines, the diacid is photosensitive. Exposure to

UV/Vis light causes aromatization to the pyridine analog (CAS 105580-45-8). Store in amber

glass.
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Thermal Stability: Stable at room temperature in solid state, but prone to decarboxylation in

solution if heated or subjected to low pH (<2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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